molecular formula C16H21NO2S B14497456 3-(Benzenesulfinyl)-1-cyclohexylpyrrolidin-2-one CAS No. 64330-48-9

3-(Benzenesulfinyl)-1-cyclohexylpyrrolidin-2-one

Cat. No.: B14497456
CAS No.: 64330-48-9
M. Wt: 291.4 g/mol
InChI Key: OFMQQJQVACKZNO-UHFFFAOYSA-N
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Description

3-(Benzenesulfinyl)-1-cyclohexylpyrrolidin-2-one is an organic compound that features a benzenesulfinyl group attached to a cyclohexylpyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfinyl)-1-cyclohexylpyrrolidin-2-one typically involves the reaction of benzenesulfinyl chloride with a cyclohexylpyrrolidinone derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include benzenesulfinyl chloride, cyclohexylpyrrolidinone, and a suitable base such as triethylamine. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfinyl)-1-cyclohexylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzenesulfinyl)-1-cyclohexylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfinyl)-1-cyclohexylpyrrolidin-2-one involves its interaction with specific molecular targets. The benzenesulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzenesulfinyl)-1-cyclohexylpyrrolidin-2-one is unique due to the combination of the benzenesulfinyl group and the cyclohexylpyrrolidinone structure.

Properties

CAS No.

64330-48-9

Molecular Formula

C16H21NO2S

Molecular Weight

291.4 g/mol

IUPAC Name

3-(benzenesulfinyl)-1-cyclohexylpyrrolidin-2-one

InChI

InChI=1S/C16H21NO2S/c18-16-15(20(19)14-9-5-2-6-10-14)11-12-17(16)13-7-3-1-4-8-13/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2

InChI Key

OFMQQJQVACKZNO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCC(C2=O)S(=O)C3=CC=CC=C3

Origin of Product

United States

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